![molecular formula C29H21N3O7 B5065876 5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid](/img/structure/B5065876.png)
5-{[3,5-bis(benzoylamino)benzoyl]amino}isophthalic acid
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with 5-aminoisophthalic acid (AIPA) as a base molecule . AIPA can be used as a starting material to prepare various polymers by oxidative polymerization reaction . It can also be used as a blended material with polyvinylalcohol to prepare silica-functionalized composite membranes for diffusion dialysis applications .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an isophthalic acid moiety, which is a benzene ring with two carboxylic acid groups at the 1 and 3 positions. Attached to the 5 position is an amino group, which is further substituted with a benzoyl group that is itself substituted with two benzoylamino groups at the 3 and 5 positions .Future Directions
properties
IUPAC Name |
5-[(3,5-dibenzamidobenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N3O7/c33-25(17-7-3-1-4-8-17)31-23-12-19(13-24(16-23)32-26(34)18-9-5-2-6-10-18)27(35)30-22-14-20(28(36)37)11-21(15-22)29(38)39/h1-16H,(H,30,35)(H,31,33)(H,32,34)(H,36,37)(H,38,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXQADRODXRADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(=O)O)C(=O)O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[({3,5-Bis[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzene-1,3-dicarboxylic acid |
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